molecular formula C9H13NO4S B8620784 3-(3-Hydroxyanilino)propane-1-sulfonic acid CAS No. 52962-41-1

3-(3-Hydroxyanilino)propane-1-sulfonic acid

Cat. No. B8620784
CAS RN: 52962-41-1
M. Wt: 231.27 g/mol
InChI Key: MYIXTCOYKWNPBO-UHFFFAOYSA-N
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Patent
US04200466

Procedure details

In 3 liters of ethanol were dissolved 330 g of m-amino-phenol and the resulting solution was boiled under reflux and to this solution were added 360 g of propanesultone all together. Continuation of the reflux yielded gradually white powdery crystal. After refluxing for 5 hours, the reaction solution was cooled with ice and the yielded white powdery crystal was collected by filtration and washed several times with ethanol. The yield was 146 g and the melting point was above 250° C.
Quantity
360 g
Type
reactant
Reaction Step One
Quantity
330 g
Type
reactant
Reaction Step Two
Quantity
3 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.[CH2:9]1[S:13](=[O:15])(=[O:14])[O:12][CH2:11][CH2:10]1>C(O)C>[S:13]([CH2:9][CH2:10][CH2:11][NH:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1)([OH:15])(=[O:14])=[O:12]

Inputs

Step One
Name
Quantity
360 g
Type
reactant
Smiles
C1CCOS1(=O)=O
Step Two
Name
Quantity
330 g
Type
reactant
Smiles
NC=1C=C(C=CC1)O
Name
Quantity
3 L
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux and to this solution
CUSTOM
Type
CUSTOM
Details
Continuation of the reflux yielded gradually white powdery crystal
TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction solution was cooled with ice
FILTRATION
Type
FILTRATION
Details
the yielded white powdery crystal was collected by filtration
WASH
Type
WASH
Details
washed several times with ethanol

Outcomes

Product
Name
Type
Smiles
S(=O)(=O)(O)CCCNC=1C=C(C=CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.